molecular formula C6H10F3NO2 B12845491 2-Methylazetidine 2,2,2-trifluoroacetate

2-Methylazetidine 2,2,2-trifluoroacetate

Cat. No.: B12845491
M. Wt: 185.14 g/mol
InChI Key: UZMARQPHWWQKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylazetidine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of the trifluoroacetate group imparts additional chemical properties that make it useful in various applications, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two scalable synthetic routes for preparing 2-Methylazetidine have been reported. One route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. The second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both sequences afford the desired product in good overall yields (61% and 49%) and high enantiomeric excess (>99% ee), avoiding column chromatography and making them suitable for large-scale production .

Industrial Production Methods

The industrial production methods for 2-Methylazetidine 2,2,2-trifluoroacetate are not extensively documented in the literature. the scalable synthetic routes mentioned above can be adapted for industrial-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

2-Methylazetidine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: The compound is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylazetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets and pathways. The trifluoroacetate group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle without the trifluoroacetate group.

    2-Methylazetidine: The parent compound without the trifluoroacetate group.

    Trifluoroacetate Derivatives: Other compounds containing the trifluoroacetate group but with different core structures.

Uniqueness

2-Methylazetidine 2,2,2-trifluoroacetate is unique due to the combination of the azetidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, making it more reactive and versatile in various applications compared to its simpler analogs.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

2-methylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H9N.C2HF3O2/c1-4-2-3-5-4;3-2(4,5)1(6)7/h4-5H,2-3H2,1H3;(H,6,7)

InChI Key

UZMARQPHWWQKRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.